molecular formula C20H23N3O3 B4408095 N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-phenoxyacetamide

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-phenoxyacetamide

Cat. No. B4408095
M. Wt: 353.4 g/mol
InChI Key: BGKSLFSJXVZDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-phenoxyacetamide is a chemical compound that has been synthesized for scientific research purposes. It is also known as APPA and has been studied for its potential use in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of APPA is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
APPA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival. Additionally, it has been shown to have anti-inflammatory effects, reducing inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using APPA in lab experiments is that it has been shown to have low toxicity, making it a safer option for researchers to use. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on APPA. One area of interest is its potential use in the treatment of cancer. Further studies could investigate its effectiveness in different types of cancer and explore its mechanism of action. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, future research could investigate the potential use of APPA in combination with other drugs to enhance its therapeutic effects.

Scientific Research Applications

APPA has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. It has been shown to have anti-cancer properties, as well as neuroprotective and anti-inflammatory effects.

properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-16(24)22-11-13-23(14-12-22)19-10-6-5-9-18(19)21-20(25)15-26-17-7-3-2-4-8-17/h2-10H,11-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKSLFSJXVZDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.